4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-4-12-5-7-14(8-6-12)20(16,17)15-11-13(18-2)9-10-19-3/h5-8,13,15H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBIWVIBBXLAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonation: of aniline to form sulfanilamide.
Alkylation: of sulfanilamide with 4-(methylsulfanyl)butyl bromide.
Methoxylation: of the resulting product to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the methoxy and methylsulfanyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
- 4-Ethyl vs. 4-(2,5-Dioxopyrrolidin-1-yl): BJ05018 (CAS 2309750-50-1) features a 4-(2,5-dioxopyrrolidin-1-yl) group instead of the ethyl group in the target compound. This difference may reduce membrane permeability but improve solubility in polar solvents .
- 4-Ethyl vs. 4-Methyl: In N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide (), the methyl group at the para position reduces steric bulk compared to ethyl.
Sulfonamide Side Chain Variations
N-Alkyl Chain :
The target compound’s 2-methoxy-4-(methylsulfanyl)butyl chain contrasts with analogs like N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (), which incorporates a piperazine ring. Piperazine derivatives often exhibit enhanced basicity and receptor-binding affinity due to nitrogen lone pairs, whereas the methoxy and methylsulfanyl groups in the target compound may favor redox interactions or thiol-mediated metabolism .- Stereochemical Considerations: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () demonstrates the importance of stereochemistry, with a 99% enantiomeric excess and specific optical rotation ([α]D20 +2.5).
Physicochemical Properties
*Estimated based on structural analogs.
The target compound’s lower molecular weight compared to BJ05018 and ’s analog suggests better bioavailability. Its XLogP3 (~3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted benzene ring, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that sulfonamide compounds often exhibit their biological activities through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit the activity of enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation.
- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of sulfonamides. For instance, research shows that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains. A comparative study indicated that 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The IC50 values for these effects were reported at approximately 25 µM, indicating a moderate potency compared to standard anti-inflammatory agents.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of various sulfonamides included 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus, with an observed reduction in colony-forming units (CFUs) by over 90% at concentrations above 20 µg/mL.
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammatory responses, researchers treated RAW264.7 macrophage cells with the compound. The results demonstrated a significant decrease in COX-2 expression and prostaglandin E2 (PGE2) production, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
